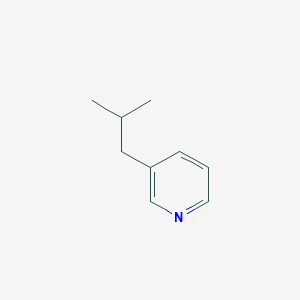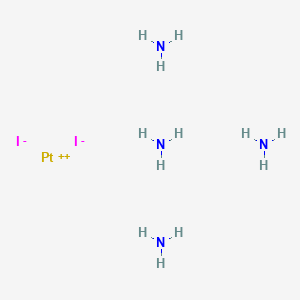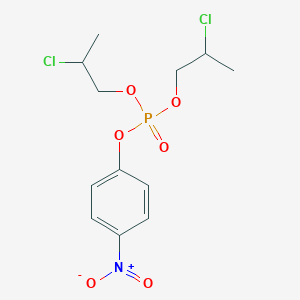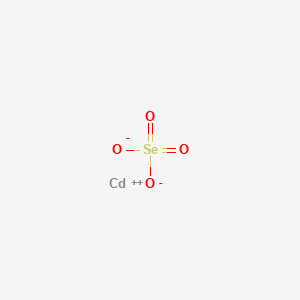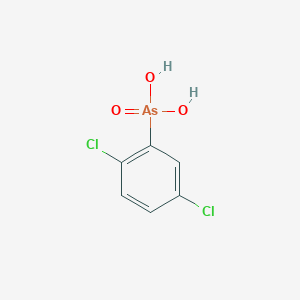![molecular formula C19H20O6 B084303 2,3,10-trimethoxy-7,12a-dihydro-5H-isochromeno[4,3-b]chromen-6a-ol CAS No. 14991-62-9](/img/structure/B84303.png)
2,3,10-trimethoxy-7,12a-dihydro-5H-isochromeno[4,3-b]chromen-6a-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,10-trimethoxy-7,12a-dihydro-5H-isochromeno[4,3-b]chromen-6a-ol, also known as Hesperetin, is a flavanone that is commonly found in citrus fruits. It has been the subject of scientific research due to its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of hesperetin is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
2,3,10-trimethoxy-7,12a-dihydro-5H-isochromeno[4,3-b]chromen-6a-ol has been shown to have numerous biochemical and physiological effects on the body. It has been found to reduce inflammation, lower blood pressure, improve insulin sensitivity, and reduce the risk of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using hesperetin in lab experiments is that it is a naturally occurring compound that can be easily extracted from citrus fruits. Additionally, it has been extensively studied and has a well-established safety profile. However, one limitation is that it may not be as potent as synthetic compounds, which may limit its effectiveness in certain experiments.
Direcciones Futuras
There are numerous future directions for research on hesperetin. One area of interest is its potential as a treatment for cancer, as it has been shown to have anticancer properties. Additionally, further research is needed to fully understand its mechanism of action and to determine the optimal dosage and administration methods for various health conditions.
Métodos De Síntesis
2,3,10-trimethoxy-7,12a-dihydro-5H-isochromeno[4,3-b]chromen-6a-ol can be synthesized through various methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the use of chemical reactions to create the compound, while extraction from natural sources involves the isolation of the compound from citrus fruits.
Aplicaciones Científicas De Investigación
2,3,10-trimethoxy-7,12a-dihydro-5H-isochromeno[4,3-b]chromen-6a-ol has been the subject of numerous scientific studies due to its potential health benefits. It has been shown to have anti-inflammatory properties, which may help reduce the risk of chronic diseases such as diabetes, heart disease, and cancer. Additionally, hesperetin has been found to have antioxidant properties, which may help protect cells from damage caused by free radicals.
Propiedades
| 14991-62-9 | |
Fórmula molecular |
C19H20O6 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
2,3,10-trimethoxy-7,12a-dihydro-5H-isochromeno[4,3-b]chromen-6a-ol |
InChI |
InChI=1S/C19H20O6/c1-21-13-5-4-11-9-19(20)18(25-15(11)7-13)14-8-17(23-3)16(22-2)6-12(14)10-24-19/h4-8,18,20H,9-10H2,1-3H3 |
Clave InChI |
DOTQXVPWLWIDFI-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(CC3(C(O2)C4=CC(=C(C=C4CO3)OC)OC)O)C=C1 |
SMILES canónico |
COC1=CC2=C(CC3(C(O2)C4=CC(=C(C=C4CO3)OC)OC)O)C=C1 |
Sinónimos |
5,12a-Dihydro-2,3,10-trimethoxy-[2]benzopyrano[4,3-b][1]benzopyran-6a(7H)-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


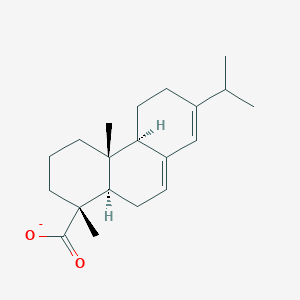
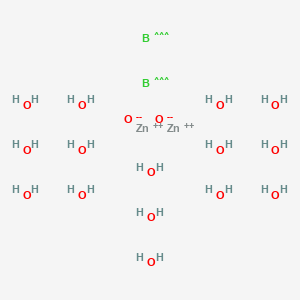
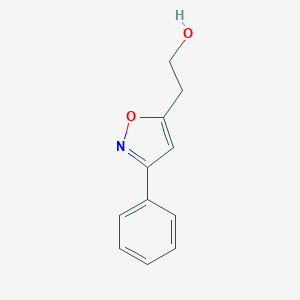
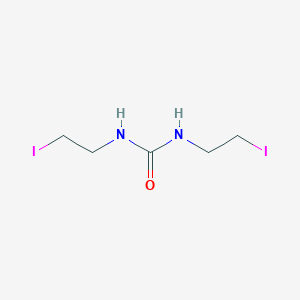
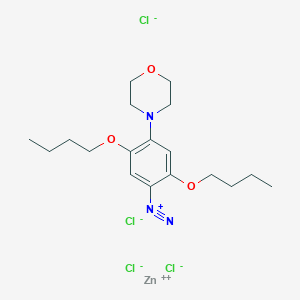
![Phosphine sulfide, [(methylthio)methyl]diphenyl-](/img/structure/B84228.png)
